
ethyl 1,4-dimethyl-3-phenylpyrrole-2-carboxylate
Vue d'ensemble
Description
ethyl 1,4-dimethyl-3-phenylpyrrole-2-carboxylate is a heterocyclic organic compound It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,4-dimethyl-3-phenylpyrrole-2-carboxylate typically involves the reaction of 1,4-dimethyl-3-phenyl-1H-pyrrole-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through esterification, where the carboxylic acid group reacts with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process would typically be optimized for yield and purity, using industrial-grade reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 1,4-dimethyl-3-phenylpyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction may produce the corresponding alcohol.
Applications De Recherche Scientifique
ethyl 1,4-dimethyl-3-phenylpyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 1,4-dimethyl-3-phenylpyrrole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: Used in the preparation of blue pyrrole dyes and as an intermediate in the synthesis of receptor tyrosine kinase inhibitors.
3-Ethyl-2,4-dimethyl-1H-pyrrole: Known for its use in various organic synthesis reactions.
Uniqueness
ethyl 1,4-dimethyl-3-phenylpyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C15H17NO2 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
ethyl 1,4-dimethyl-3-phenylpyrrole-2-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-4-18-15(17)14-13(11(2)10-16(14)3)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3 |
Clé InChI |
GHCXKSUSPXYUSB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=CN1C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl oxo[2-(pyridin-3-ylcarbonyl)hydrazinyl]acetate](/img/structure/B8654154.png)

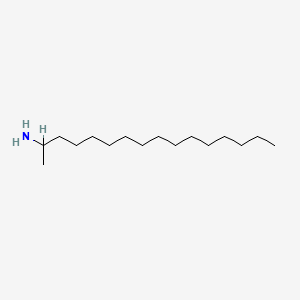

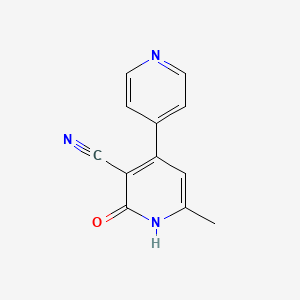
![5-Phenyl-2-azabicyclo[2.2.1]heptane](/img/structure/B8654196.png)
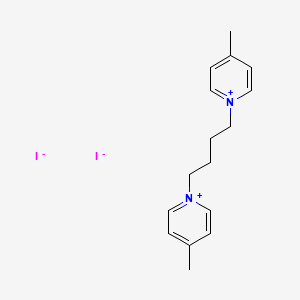
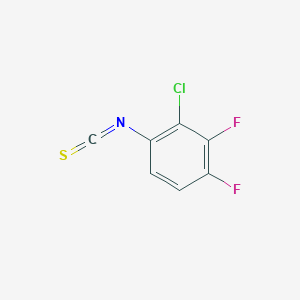
![[[1,1'-Bi(cyclohexane)]-1-yl]methanol](/img/structure/B8654212.png)
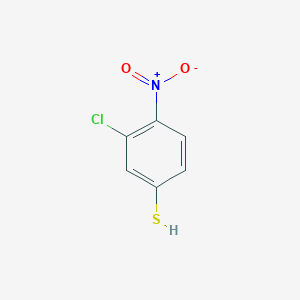
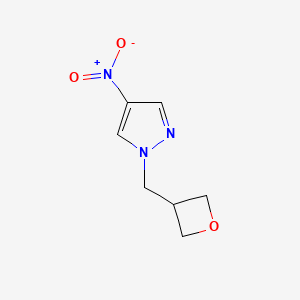
![Ethyl 2-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B8654245.png)

